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Compound of Interest

Compound Name: P-gp inhibitor 5

Cat. No.: B12403638

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCBL, is a
crucial ATP-binding cassette (ABC) transporter protein.[1] It functions as an ATP-dependent
efflux pump, actively transporting a wide variety of structurally diverse substrates out of cells.[1]
[2] This process is a key mechanism in multidrug resistance (MDR) in cancer cells and
significantly impacts the pharmacokinetics of many drugs by limiting their absorption and
distribution.[1][3]

The Rhodamine 123 (Rh123) assay is a widely used in vitro method to assess the inhibitory
potential of compounds on P-gp.[4] Rh123 is a cell-permeable, fluorescent cationic dye that is
a well-characterized substrate of P-gp.[3][5] In cells overexpressing P-gp, Rh123 is actively
pumped out, resulting in low intracellular fluorescence.[3][5] When a P-gp inhibitor is present,
the efflux of Rh123 is blocked, leading to its accumulation inside the cell and a corresponding
increase in fluorescence intensity.[1] By measuring the change in intracellular Rh123
fluorescence, the activity of P-gp and the potency of potential inhibitors can be quantified.[1][4]
The assay can be performed using a fluorescence plate reader or by flow cytometry.[1][6]

Mechanism of P-gp Mediated Rhodamine 123 Efflux
and Inhibition
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The diagram below illustrates the fundamental mechanism of the assay. Rh123 enters the cell
and is subsequently effluxed by the P-gp transporter. A P-gp inhibitor binds to the transporter,
preventing the efflux of Rh123 and causing it to accumulate, thereby increasing the intracellular
fluorescence.
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Caption: Mechanism of P-gp mediated efflux of Rhodamine 123 and its inhibition.

Materials and Reagents

o Cells: P-gp overexpressing cells (e.g., MCF7/ADR, NCI/ADR-RES, Caco-2) and a
corresponding parental cell line with low P-gp expression (e.g., MCF7, OVCAR-8).

e Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented
with fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).

e Rhodamine 123 (Rh123): Stock solution (e.g., 1-5 mM in DMSO), stored at -20°C, protected
from light.

o Test Compounds: Stock solutions of potential inhibitors prepared in a suitable solvent (e.g.,
DMSO).

» Positive Control Inhibitor: A known P-gp inhibitor such as Verapamil or Cyclosporin A.[6]

» Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
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o Cell Lysis Buffer (for plate reader): Distilled water or a buffer containing a non-ionic detergent
(e.g., 1% Triton X-100).

e Equipment:

o

Humidified incubator (37°C, 5% CO2).

Laminar flow hood.

[¢]

o

Centrifuge.

[e]

Fluorescence microplate reader (Excitation ~485 nm, Emission ~530-535 nm).[1][7]

o

OR Flow cytometer (e.g., FL1 channel).[8]

[¢]

Black, clear-bottom 96-well microplates for fluorescence measurement.

Experimental Protocols

The following protocol is a general guideline for a Rhodamine 123 accumulation assay using a
fluorescence microplate reader.
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Preparation

1. Seed P-gp expressing cells
in a 96-well plate

2. Culture for 24-48h
until confluent

Assay Procedure

3. Wash cells with
pre-warmed assay buffer

;

4. Add test compounds and
controls (e.g., Verapamil)

:

5. Pre-incubate for 15-30 min
at 37°C

6. Add Rhodamine 123
to all wells
7. Incubate for 30-90 min
at 37°C, protected from light

:

8. Wash cells 2-3 times
with ice-cold PBS

9. Lyse cells with
lysis buffer

10. Measure fluorescence
(Ex: 485 nm, Em: 535 nm)

Click to download full resolution via product page

Caption: General experimental workflow for the Rhodamine 123 accumulation assay.
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o Cell Seeding: Seed P-gp overexpressing cells in a black, clear-bottom 96-well plate at a
density that will form a confluent monolayer after 24-48 hours of incubation.

o Compound Preparation: Prepare serial dilutions of the test compounds and the positive
control inhibitor (e.g., Verapamil) in the assay buffer. The final solvent concentration (e.g.,
DMSO) should be consistent across all wells and typically <0.5%.

e Assay Initiation:

[e]

After incubation, gently remove the culture medium from the wells.

o

Wash the cell monolayer once with pre-warmed (37°C) assay buffer.

[¢]

Add the diluted test compounds and controls to the respective wells. Include wells with
assay buffer only (untreated control).

[¢]

Pre-incubate the plate at 37°C for 15-30 minutes.

e Rhodamine 123 Incubation:

o Prepare a working solution of Rhodamine 123 in the assay buffer. A final concentration of
5 pM is commonly used.[1]

o Add the Rh123 working solution to all wells.

o Incubate the plate at 37°C for 30-60 minutes, protected from light.[1] The optimal
incubation time may need to be determined empirically for the specific cell line.

e Termination and Washing:

o Remove the incubation solution from the wells.

o Wash the cells 2-3 times with ice-cold PBS to stop the efflux and remove extracellular
Rh123.

e Cell Lysis:

o Add a fixed volume (e.g., 100 pL) of cell lysis buffer to each well.
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o Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete
lysis.

e Fluorescence Measurement:

o Measure the fluorescence intensity of each well using a microplate reader. Set the
excitation wavelength to ~485 nm and the emission wavelength to ~535 nm.[1][9]

o Background Subtraction: Subtract the average fluorescence of blank wells (lysis buffer only)
from all other readings.

e Calculate Percent Inhibition/Accumulation:

o The data can be expressed as a percentage of the control (no inhibitor) after normalizing
to the fluorescence of the positive control (maximum inhibition).

o % Accumulation = [(Ftest - Fcontrol) / (Fmax - Fcontrol)] * 100
» Ftest = Fluorescence in the presence of the test compound.
» Fcontrol = Fluorescence of untreated cells (minimum accumulation).

» Fmax = Fluorescence in the presence of a saturating concentration of a potent inhibitor
like Verapamil (maximum accumulation).

e |Cso Determination:

o The half-maximal inhibitory concentration (ICso) is the concentration of a compound that
causes 50% of the maximum Rh123 accumulation.

o Plot the % Accumulation against the logarithm of the test compound concentration.

o Fit the data to a four-parameter logistic non-linear regression model to determine the ICso
value.[9]

Quantitative Data Summary
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The following table summarizes the ICso values of several known P-gp inhibitors determined
using the Rhodamine 123 accumulation assay in P-gp-overexpressing MCF7R cells.[1]

Compound P-gp Inhibitory Activity (ICso, uM)
Elacridar 0.05
Zosuquidar 0.14
Cyclosporin A 0.6
Verapamil 2.1
Quinidine 3.5
Clarithromycin 14.5
Diltiazem 17.5
Itraconazole 22.1
Loperamide 30.5
Amiodarone 39.8
Nifedipine 67.8
Digoxin 100.2
Ritonavir 120.5
Nitrendipine 250.5

Data sourced from Gousset et al., 2016.[1]

Quality Control and Troubleshooting

» Positive Control: Always include a known P-gp inhibitor (e.g., Verapamil) to confirm assay
performance and establish the maximum signal window.

» Negative Control: Use the parental cell line with low P-gp expression to confirm that the
observed efflux is P-gp specific. In these cells, Rh123 accumulation should be high and not
significantly affected by P-gp inhibitors.[1]
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o Cell Viability: High concentrations of test compounds or prolonged incubation can be toxic.[6]
It is advisable to perform a cytotoxicity assay (e.g., MTT, LDH) to ensure that the observed
increase in fluorescence is due to P-gp inhibition and not cell death.

o Fluorescence Quenching/Interference: Test compounds may be inherently fluorescent or
may quench the Rh123 signal. Run a control plate with compounds and Rh123 in the
absence of cells to check for interference.

 Light Sensitivity: Rhodamine 123 is light-sensitive.[10] All incubation steps should be
performed in the dark to prevent photobleaching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Rhodamine 123 Assay
for P-gp Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403638#rhodamine-123-assay-for-p-gp-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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